molecular formula C9H9NO2 B1205480 Noreximide CAS No. 6319-06-8

Noreximide

Cat. No. B1205480
CAS RN: 6319-06-8
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-RNGGSSJXSA-N
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Description

Noreximide is a chemical compound known for its sedative properties. It is closely related to its isomer, norendimide. This introduction focuses on the different aspects of Noreximide, excluding its drug use and dosage information.

Synthesis Analysis

The synthesis of Noreximide is not directly detailed in the available literature. However, related research on the synthesis of various polymers and chemical compounds, such as norbornene derivatives, can provide insights into the potential synthetic pathways for Noreximide. For instance, studies on the synthesis of polyimides and norbornene derivatives involve multi-step polycondensation and ring-opening metathesis polymerization techniques, which may be relevant to the synthesis of Noreximide (Hougham, Tesoro, & Shaw, 1994).

Molecular Structure Analysis

The molecular structure of Noreximide involves isomeric forms, specifically the relation between Noreximide and its endo-isomer, norendimide. This structure is significant in determining its chemical properties and reactions (Tan & Pan, 1987).

Chemical Reactions and Properties

Noreximide's chemical reactions and properties are not explicitly detailed in the research literature. However, studies on related chemical compounds, such as norbornene and maleimide functionalized benzoxazines, provide insight into the possible reactions and properties Noreximide might exhibit, such as its reactivity and potential for polymerization (Ishida & Ohba, 2005).

Physical Properties Analysis

The physical properties of Noreximide, including its solubility, stability, and physical state, are not directly detailed in the available research. However, analogous studies on polyimides and norbornene derivatives show properties like high thermal stability and specific glass transition temperatures, which may be relevant to Noreximide's physical properties (Liaw et al., 2012).

Chemical Properties Analysis

Noreximide's specific chemical properties, such as reactivity with other compounds, stability under various conditions, and potential chemical transformations, are not explicitly mentioned in the available literature. However, studies on similar compounds suggest that its chemical properties could be influenced by its molecular structure and the presence of specific functional groups (Yoon et al., 2012).

Scientific Research Applications

High-Performance Liquid Chromatographic Assay

Noreximide, recognized for its sedative properties, often contains its endo-isomer norendimide, which can cause excitation. A high-performance liquid chromatographic assay has been developed to separate and quantify these compounds, proving essential for ensuring the purity and safety of noreximide preparations (Tan & Pan, 1987).

Pharmacokinetic Studies

Pharmacokinetic evaluation of noreximide and its isomer norendimide has been conducted in various animals, providing insights into their absorption, distribution, metabolism, and excretion. Such studies are critical for understanding the drug's behavior in the body and for developing safe and effective dosing regimens. Research in rats and dogs has revealed significant data on the pharmacokinetics of noreximide (Koch, Pischek, Czejka, & Ritschel, 1982); (Koch, Bykadi, Ledesma, & Ritschel, 1982); (Koch, Pischek, Holzbecher, & Ritschel, 1981).

Miscellaneous Research Applications

Safety And Hazards

When handling Noreximide, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUUMROPXDNRH-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046298
Record name Noreximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noreximide

CAS RN

6319-06-8
Record name 5-Norbornene-2,3-dicarboximide, exo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6319-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noreximide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006319068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noreximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOREXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPY6X504VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
HSI Tan, PW Pan - Journal of Chromatography A, 1987 - Elsevier
… Since noreximide and norendimide are stereoisomers the … for the separation of noreximide and norendimide because of … for the assay of noreximide and norendimide using isoniazide …
Number of citations: 6 www.sciencedirect.com
HP Koch, G Pischek, M Holzbecher… - … & Drug Disposition, 1981 - Wiley Online Library
The pharmacokinetics of noreximide in the rat after iv, po, and ip administration was studied. The biologic half‐life of approximately 8 h was found almost the same for all three routes. …
Number of citations: 4 onlinelibrary.wiley.com
HP Koch, G Bykadi, B Ledesma… - Methods and Findings in …, 1982 - europepmc.org
The psychopharmacologically active drug noreximide was administered in a crossover design to beagle dogs intravenously, and perorally in form of a solution and as capsule. The …
Number of citations: 2 europepmc.org
HP Koch, G Pischek, M Czejka… - Methods and Findings in …, 1982 - europepmc.org
… Norendimide, the endo-isomer of the new psychoactive compound noreximide, was studied in … A comparison with the previously reported pharmacokinetic data on noreximide indicates …
Number of citations: 2 europepmc.org
J Szunyog - J. Chem. Soc., Perkin, 1987 - core.ac.uk
… Noreximide is a stimulant of the central nervous system.Some of the 5-fluorouracil derivatives, eg l-[7V-(3-amino-2-norbornyl)carbamoyl]-5-fluorouracil, have an anticarcinogenic effect.…
Number of citations: 0 core.ac.uk
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
M Gálvez-Llompart, MC Recio, R García-Domenech - Molecular diversity, 2011 - Springer
Ulcerative colitis and Crohn’s disease are chronic, immune-mediated inflammatory diseases of the gastrointestinal tract. Nuclear Factor Kappa B (NF-κB) is a transcription factor that …
Number of citations: 50 link.springer.com
V Claassen - 2013 - books.google.com
Techniques in the Behavioral and Neural Sciences, Volume 12: Neglected Factors in Pharmacology and Neuroscience Research: Biopharmaceutics, Animal Characteristics, …
Number of citations: 165 books.google.com
JE Strong, JE Schurig, BF Issell, WG Kramer… - Cancer Treatment …, 1979 - europepmc.org
The pharmacokinetics of tallysomycin, a third-generation bleomycin analog, and bleomycin have been determined and compared in the beagle dog. Both compounds exhibited …
Number of citations: 5 europepmc.org
IPC Class, A USPC - The Journal of Pharmacology and …, 2013 - patentsencyclopedia.com
Compounds and Methods for Treating Pain - Patent application Patents - stay tuned to the technology Inventors list Assignees list Classification tree browser Top 100 Inventors Top 100 …
Number of citations: 1 www.patentsencyclopedia.com

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